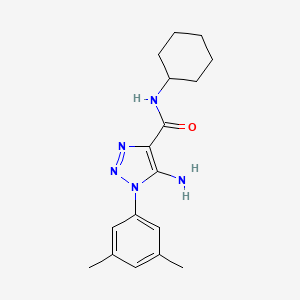
5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O and its molecular weight is 313.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 951903-43-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
The molecular formula of this compound is C17H23N5O, with a molecular weight of 313.4 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 951903-43-8 |
| Molecular Formula | C17H23N5O |
| Molecular Weight | 313.4 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexylamine with appropriate precursors to form the triazole structure. Various synthetic pathways have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that compounds related to the triazole moiety exhibit significant anticancer properties. For instance, triazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in DNA synthesis and repair, such as thymidylate synthase (TS). In a study comparing various triazole derivatives, compounds exhibited IC50 values ranging from 1.95 to 4.24 µM against TS, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .
- Cell Lines Tested : The efficacy was evaluated on several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated significant growth inhibition and induction of apoptosis .
Antimicrobial Activity
In addition to anticancer properties, triazole compounds have been assessed for their antimicrobial effects.
- Inhibition Studies : Some derivatives showed strong inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating bacterial infections .
- Comparative Efficacy : The antimicrobial activity was compared against standard antibiotics, with some triazole derivatives demonstrating superior effectiveness .
Case Study 1: Anticancer Evaluation
A synthesized derivative of the triazole compound was tested against MCF-7 cells, revealing an IC50 value of 52 nM. This compound induced G2/M phase arrest and apoptosis through tubulin polymerization inhibition .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial potential of various triazole derivatives showed that one specific derivative inhibited E. coli with an IC50 value significantly lower than that of traditional antibiotics .
Propiedades
IUPAC Name |
5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-11-8-12(2)10-14(9-11)22-16(18)15(20-21-22)17(23)19-13-6-4-3-5-7-13/h8-10,13H,3-7,18H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBUZQJUGZGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














